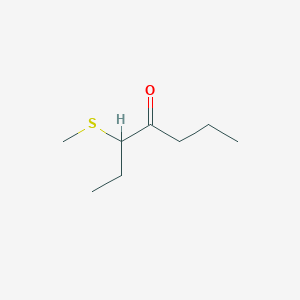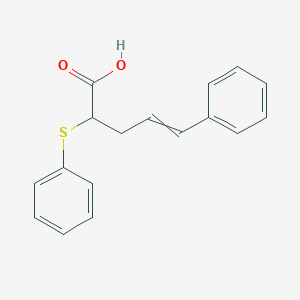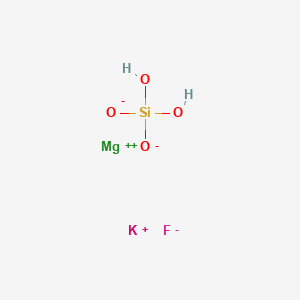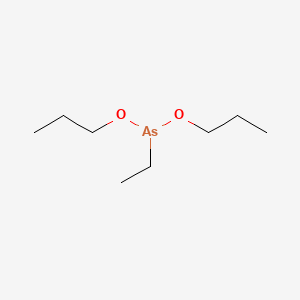![molecular formula C34H22O2 B14483939 (1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] CAS No. 65512-58-5](/img/structure/B14483939.png)
(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] typically involves the reaction of 1,4-dibromobenzene with 9H-fluoren-3-yl lithium, followed by oxidation to form the desired product. The reaction conditions often include the use of anhydrous solvents, inert atmosphere, and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for (1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in bulk quantities.
化学反应分析
Types of Reactions
(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluoren-3-yl alcohols.
Substitution: Halogenated or nitrated fluorenes.
科学研究应用
(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of (1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and signal transduction mechanisms.
相似化合物的比较
Similar Compounds
- 9,9’-Biphenyl-4-yl-9H-fluoren-9-ol
- 9,9-Bis(2-ethylhexyl)-2,7-diiodo-9H-fluorene
- 1,3-Bis(9-phenyl-9H-fluoren-9-yl)urea
Uniqueness
(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability, such as in the development of organic electronic devices and advanced materials.
属性
CAS 编号 |
65512-58-5 |
|---|---|
分子式 |
C34H22O2 |
分子量 |
462.5 g/mol |
IUPAC 名称 |
[4-(9H-fluorene-3-carbonyl)phenyl]-(9H-fluoren-3-yl)methanone |
InChI |
InChI=1S/C34H22O2/c35-33(27-15-13-25-17-23-5-1-3-7-29(23)31(25)19-27)21-9-11-22(12-10-21)34(36)28-16-14-26-18-24-6-2-4-8-30(24)32(26)20-28/h1-16,19-20H,17-18H2 |
InChI 键 |
YPWKRSVDLSDZTF-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)C(=O)C4=CC5=C(CC6=CC=CC=C65)C=C4)C7=CC=CC=C71 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


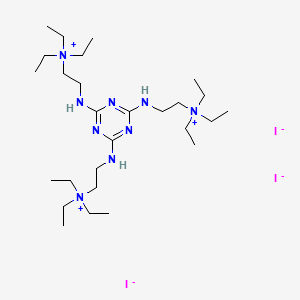
![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)
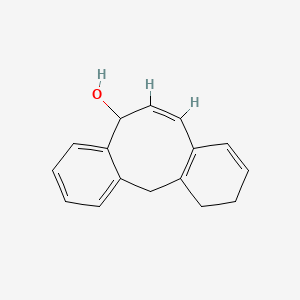
![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
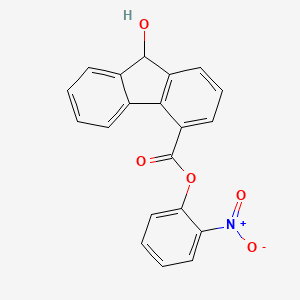
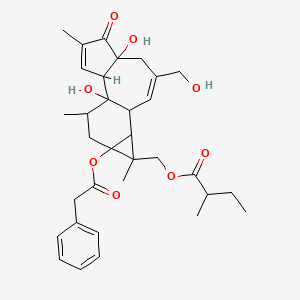
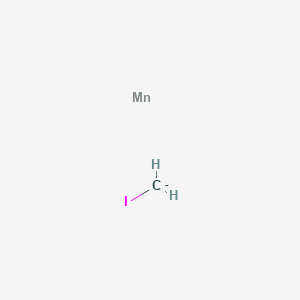
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
